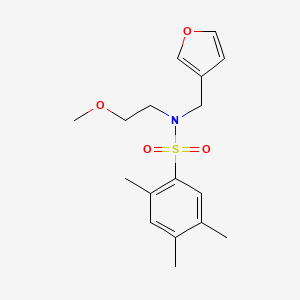

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,5-trimethyl-substituted benzene ring attached to a sulfonamide group. The nitrogen of the sulfonamide is further substituted with a furan-3-ylmethyl group and a 2-methoxyethyl chain.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-13-9-15(3)17(10-14(13)2)23(19,20)18(6-8-21-4)11-16-5-7-22-12-16/h5,7,9-10,12H,6,8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYNZIVHGKILFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=COC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Furan-3-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-3-ylmethyl group.

Introduction of the Methoxyethyl Group: The next step involves the reaction of the intermediate with a methoxyethylating agent under controlled conditions.

Sulfonamide Formation: Finally, the intermediate is reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as an antibiotic or anti-cancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antimicrobial effects.

Pathways Involved: It may interfere with metabolic pathways essential for bacterial growth and survival, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Group Analysis

The target compound’s structural uniqueness lies in its 2,4,5-trimethylbenzene core and furan-3-ylmethyl substitution. Below is a comparison with structurally or functionally related sulfonamides from the evidence:

Key Observations:

Oxazole in provides a heterocyclic aromatic system with antimicrobial activity, whereas the furan in the target compound may offer similar π-π stacking interactions but with distinct electronic effects due to oxygen’s electronegativity.

Alkoxy and Alkyl Chains :

- The 2-methoxyethyl group in the target compound and improves solubility in polar solvents compared to purely alkyl chains (e.g., ethyl in ).

- Trifluoromethyl in introduces strong electron-withdrawing effects, enhancing thermal stability and reactivity in chemiluminescent applications.

Biological Activity :

- Antimicrobial activity in is attributed to the oxazole moiety’s ability to disrupt bacterial membranes or enzymes. The target compound’s furan group may mimic this mechanism but requires empirical validation.

- Sulfonamides with 2-methoxyphenyl () or trifluoromethyl () groups demonstrate diverse applications, underscoring the role of substituents in modulating activity.

Physical and Chemical Properties:

While direct data for the target compound is absent, comparisons can be inferred:

- Solubility : The 2-methoxyethyl chain balances lipophilicity with moderate water solubility, similar to .

Research Implications and Gaps

Structure-Activity Relationships (SAR) : Systematic substitution of the furan, methoxyethyl, or trimethyl groups could optimize desired properties.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory and antimicrobial effects, as well as its interaction with various cellular pathways.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a furan moiety and a sulfonamide group. The presence of these functional groups suggests potential interactions with biological systems.

- Molecular Formula : C14H19N1O3S

- Molecular Weight : 295.37 g/mol

- CAS Number : Not specified in the available literature.

Anti-inflammatory Effects

Research indicates that compounds containing furan derivatives exhibit significant anti-inflammatory properties. The mechanisms often involve the modulation of inflammatory pathways:

- Inhibition of Prostaglandin E2 (PGE2) : Studies have shown that furan derivatives can inhibit the synthesis of PGE2, a key mediator in inflammatory responses. This inhibition is believed to occur through the downregulation of cyclooxygenase enzymes (COX) involved in arachidonic acid metabolism .

- Reduction of Nitric Oxide (NO) Production : Furan compounds have also been reported to scavenge NO, which plays a critical role in various inflammatory processes. This scavenging effect contributes to their anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial properties of furan derivatives are particularly noteworthy:

- Selective Inhibition of Microbial Growth : Recent studies highlight the ability of furan-based compounds to selectively inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This is achieved through mechanisms such as enzyme modification and disruption of microbial cell wall synthesis .

- Case Study : A study by Dasagrandhi et al. demonstrated that a specific furan fatty acid exhibited significant anti-staphylococcal activity, suggesting that similar furan derivatives could have therapeutic applications against resistant bacterial strains .

Signaling Pathways

The biological activity of this compound likely involves several key signaling pathways:

- MAPK Pathway : The modulation of the MAPK pathway has been implicated in the anti-inflammatory effects of furan derivatives. By influencing this pathway, these compounds can alter cellular responses to inflammation .

- PPAR-γ Activation : The activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) is another mechanism through which furan derivatives exert their effects. PPAR-γ plays a crucial role in regulating lipid metabolism and inflammation .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.